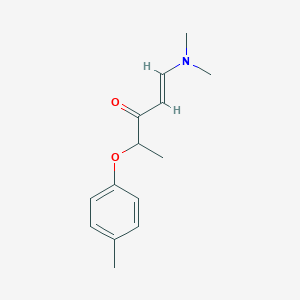

1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one (DMAPO) is a synthetic organic compound that has been widely studied in the scientific community due to its potential applications in medicinal chemistry, organic synthesis, and biochemistry. DMAPO is a highly reactive compound with a wide range of uses, including the synthesis of pharmaceuticals, the production of organic compounds, and the development of therapeutic agents.

Aplicaciones Científicas De Investigación

Reactivity and Synthesis

The compound's reactivity has been a subject of interest, particularly in reactions involving phenols and aryl halides. Research by Chandrasekhar, Heimgartner, and Schmid (1977) delves into the reactions of related azirines with phenols to yield N′-methylidene derivatives, showcasing the compound's potential in synthetic organic chemistry for creating complex molecules with specific functional groups (Chandrasekhar, Heimgartner, & Schmid, 1977).

Photocycloaddition for Synthesis

Seto, Fujimoto, Yoshioka, and Tatsuno (1984) investigated the intramolecular photocycloadditions of analogous compounds, revealing efficient pathways for synthesizing cyclic structures, indicating the compound's utility in photochemistry and the synthesis of complex organic frameworks (Seto, Fujimoto, Yoshioka, & Tatsuno, 1984).

Catalysis and Reaction Mechanisms

Research by Koltunov, Repinskaya, and Borodkin (2001) highlighted the ionic hydrogenation of α,β-unsaturated ketones, presenting the compound's role in facilitating reactions through specific catalysts, enhancing the understanding of reaction mechanisms involving unsaturated ketones (Koltunov, Repinskaya, & Borodkin, 2001).

Material Science Applications

In material science, Lee, Givens, Chase, and Rabolt (2006) explored the electrostatic polymer processing of isotactic poly(4-methyl-1-pentene), suggesting potential applications of related compounds in the production of micro- or nanofibers for medical applications, demonstrating the versatility of these compounds beyond mere chemical reactivity (Lee, Givens, Chase, & Rabolt, 2006).

Environmental Chemistry

Atkinson, Tuazon, and Aschmann (1995) conducted a study on the gas-phase reactions of a series of 1-alkenes with the OH radical in the presence of NO, providing insights into the atmospheric chemistry and environmental fate of similar compounds. This research aids in understanding how such compounds might behave in the environment, contributing to the field of environmental chemistry (Atkinson, Tuazon, & Aschmann, 1995).

Propiedades

IUPAC Name |

(E)-1-(dimethylamino)-4-(4-methylphenoxy)pent-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-5-7-13(8-6-11)17-12(2)14(16)9-10-15(3)4/h5-10,12H,1-4H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRORLRLNDTXLH-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)C=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)/C=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2981178.png)

![6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2981179.png)

![6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B2981180.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2981186.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2981187.png)

![N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2981192.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2981195.png)

![3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B2981196.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide](/img/structure/B2981197.png)

![2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2981199.png)